molecular formula C21H20N2O3S B3863841 N'-[4-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide CAS No. 5545-16-4

N'-[4-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide

Cat. No. B3863841
CAS RN: 5545-16-4
M. Wt: 380.5 g/mol
InChI Key: JSNIKQICXLOQAX-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[4-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide, also known as BBMSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBMSH is a hydrazide derivative that has shown promising results in research studies related to drug discovery, biochemistry, and medicinal chemistry.

Mechanism of Action

The mechanism of action of N'-[4-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various biological processes. This compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the regulation of acid-base balance in the body. This compound has also been shown to have potential anti-cancer and anti-inflammatory effects. Additionally, this compound has been shown to have potential as an acetylcholinesterase inhibitor, which could have implications for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[4-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide is its ease of synthesis, which makes it a readily available compound for use in various lab experiments. Additionally, this compound has shown promising results in various research studies, which suggests that it has potential applications in various scientific research fields. However, one of the limitations of this compound is its potential toxicity, which could limit its use in certain lab experiments.

Future Directions

There are several future directions for research related to N'-[4-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide, including further studies on its mechanism of action and its potential applications in various scientific research fields. Additionally, further studies are needed to investigate the potential toxicity of this compound and its potential side effects. Further studies are also needed to investigate the potential use of this compound in the treatment of various diseases, including cancer and Alzheimer's disease. Overall, this compound is a promising compound that has the potential to have significant implications in various scientific research fields.

Scientific Research Applications

N'-[4-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide has shown potential applications in various scientific research fields, including drug discovery, biochemistry, and medicinal chemistry. This compound has been studied as a potential inhibitor of various enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This compound has also been studied for its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has shown potential as an acetylcholinesterase inhibitor.

properties

IUPAC Name

4-methyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-17-7-13-21(14-8-17)27(24,25)23-22-15-18-9-11-20(12-10-18)26-16-19-5-3-2-4-6-19/h2-15,23H,16H2,1H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNIKQICXLOQAX-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416494
Record name AC1NSIID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5545-16-4
Record name AC1NSIID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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